3-Fluoro-N-({N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide
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Overview
Description
3-Fluoro-N-({N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a fluoro group, a hydrazinecarbonyl linkage, and a nitrophenyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-({N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves a multi-step process:
Reduction: Conversion of the nitro group to an amine.
Condensation: Formation of the hydrazinecarbonyl linkage.
Fluorination: Introduction of the fluoro group to the benzamide core.
Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, hydrogen gas with a palladium catalyst for reduction, and appropriate solvents and temperatures for condensation and fluorination reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-({N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (Cl2, Br2) and alkyl halides (R-X) are employed under specific conditions, including the presence of catalysts and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
3-Fluoro-N-({N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-({N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-N-(2-propynyl)benzamide
- 3-Bromo-N-(2-propynyl)benzamide
- 3-Iodo-N-(2-propynyl)benzamide
Uniqueness
Compared to similar compounds, 3-Fluoro-N-({N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluoro group, hydrazinecarbonyl linkage, and nitrophenyl moiety makes it a versatile molecule for various applications .
Properties
Molecular Formula |
C16H13FN4O5 |
---|---|
Molecular Weight |
360.30 g/mol |
IUPAC Name |
3-fluoro-N-[2-[(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H13FN4O5/c17-12-3-1-2-10(6-12)16(24)18-9-15(23)20-19-8-11-7-13(21(25)26)4-5-14(11)22/h1-8,22H,9H2,(H,18,24)(H,20,23)/b19-8+ |
InChI Key |
SWJJOTUCDHONTP-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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